molecular formula C22H25NO4 B557643 Fmoc-N-methyl-D-leucine CAS No. 103478-63-3

Fmoc-N-methyl-D-leucine

Cat. No. B557643
M. Wt: 367,45 g/mole
InChI Key: BUJQSIPFDWLNDC-HXUWFJFHSA-N
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Description

Fmoc-N-methyl-D-leucine is an Fmoc protected leucine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The empirical formula is C22H25NO4 and the molecular weight is 367.44 .


Synthesis Analysis

The synthesis of Fmoc-N-methyl-D-leucine involves the N-alkylation of an unprotected tryptophan diketopiperazine with a 3a-bromopyrrolidinoindoline . The condensation between L-tryptophan methyl ester and N-Fmoc-D-leucine in the presence of EDC as a coupling agent affords the corresponding L-Trp-D-Leu dipeptide .


Molecular Structure Analysis

The molecular structure of Fmoc-N-methyl-D-leucine is represented by the SMILES string CC(C)CC@@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

Fmoc-N-methyl-D-leucine is used in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc group is base-labile and is rapidly removed by base .


Physical And Chemical Properties Analysis

Fmoc-N-methyl-D-leucine is a colorless to white powder . It has a melting point of 108-116 °C . The functional group is Fmoc and it is suitable for Fmoc solid-phase peptide synthesis .

Scientific Research Applications

Peptide Synthesis

  • Field : Organic Chemistry
  • Application : Fmoc-N-methyl-D-leucine is used in the synthesis of peptides . One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
  • Method : A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
  • Results : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .

Hydrogel Formation

  • Field : Material Science
  • Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been used in the self-assembly of new Fmoc-dipeptides and the formation of hydrogels .
  • Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • Results : Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Drug Development

  • Field : Pharmaceutical Sciences
  • Application : Fmoc-N-methyl-D-leucine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Hydrogel Formation

  • Field : Material Science
  • Application : Several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides, including Fmoc-N-methyl-D-leucine, have been used to construct hydrogels .
  • Method : These hydrogels are formed through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
  • Results : Various biofunctional hydrogel materials can be fabricated in aqueous media through this process .

Synthesis of Tripeptides

  • Field : Biochemistry
  • Application : Fmoc-N-methyl-D-leucine is used in the synthesis of tripeptides .

Development of New Drugs

  • Field : Pharmaceutical Sciences
  • Application : Fmoc-N-methyl-D-leucine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Safety And Hazards

When handling Fmoc-N-methyl-D-leucine, it is advised to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427131
Record name Fmoc-N-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-D-leucine

CAS RN

103478-63-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103478-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Fuse, Y Mifune, T Takahashi - … Chemie International Edition, 2014 - Wiley Online Library
… To our delight, the subsequent coupling of N-Fmoc-N-methyl-D-leucine with the less-nucleophilic dipeptide 15 afforded the desired tripeptide 16 in a good yield (2 steps 83 %) without …
Number of citations: 133 onlinelibrary.wiley.com
KJ Hale, L Lazarides - Organic Letters, 2002 - ACS Publications
… Fmoc-N-Methyl-d-leucine was prepared according to the method in: Freidinger, RM; Hinkle, … Fmoc-N-Methyl-d-leucine was prepared according to the method in: Freidinger, RM; Hinkle, …
Number of citations: 32 pubs.acs.org
S Ozturk - 2018 - search.proquest.com
Vancomycin, the first and founding member of the glycopeptide antibiotics, has been in clinical use since 1958 in the fight against bacterial infections. Due to its efficiency in treating …
Number of citations: 2 search.proquest.com

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